molecular formula C14H19Cl2NO2 B11171375 N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide

N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide

Cat. No.: B11171375
M. Wt: 304.2 g/mol
InChI Key: XYZXDWHGJNAHJS-UHFFFAOYSA-N
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Description

N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its application in agricultural chemistry, particularly as a herbicide. It is designed to control broadleaf weeds in various crops by mimicking plant hormones and disrupting their growth processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with butylamine and ethylamine. The process can be summarized as follows:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with butylamine and ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure consistent mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and acidic or basic conditions, the compound can hydrolyze to form 2,4-dichlorophenoxyacetic acid and the corresponding amines.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.

    Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Hydrolysis: 2,4-dichlorophenoxyacetic acid, butylamine, and ethylamine.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide has several scientific research applications:

    Agricultural Chemistry: Used as a herbicide to control broadleaf weeds in crops such as wheat, corn, and rice.

    Environmental Studies: Studied for its environmental impact and degradation pathways in soil and water.

    Biological Research: Investigated for its effects on plant hormone pathways and growth regulation.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide involves mimicking the natural plant hormone auxin. By doing so, it disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and transport proteins, which are crucial for maintaining plant growth and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide is unique due to its specific combination of butyl and ethyl groups, which can influence its solubility, stability, and herbicidal activity. This compound may offer advantages in terms of selectivity and effectiveness in controlling specific weed species compared to other similar herbicides.

Properties

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide

InChI

InChI=1S/C14H19Cl2NO2/c1-3-5-8-17(4-2)14(18)10-19-13-7-6-11(15)9-12(13)16/h6-7,9H,3-5,8,10H2,1-2H3

InChI Key

XYZXDWHGJNAHJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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